N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE
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Overview
Description
N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazole ring, a sulfamoyl group, and an adamantane moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The compound has been tested for analgesic, anti-inflammatory, and antimicrobial activities , suggesting it may interact with targets involved in these biological processes.
Mode of Action
The compound is likely to interact with its targets, leading to changes in their function that result in its analgesic, anti-inflammatory, and antimicrobial effects .
Biochemical Pathways
Given its reported biological activities, it may influence pathways related to pain perception, inflammation, and microbial growth .
Result of Action
The molecular and cellular effects of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE’s action are likely to be diverse, given its analgesic, anti-inflammatory, and antimicrobial activities . These effects could include the modulation of signaling pathways, alteration of cellular functions, and inhibition of microbial growth.
Biochemical Analysis
Biochemical Properties
The compound N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are believed to be responsible for its observed biological activities .
Cellular Effects
This compound has been shown to have effects on various types of cells . It has been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The precise cellular processes affected by this compound and the mechanisms by which it exerts these effects are still being investigated .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-characterized. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide typically involves multiple steps. One common method involves the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid. This reaction affords 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides . The resulting compound can then be treated with an equimolar amount of silver nitrate in ethanol-DMF (2:1) to obtain the corresponding silver salts . Alternatively, sodium salts can be obtained by reacting the compound with sodium methoxide in methanol-DMF (1:1) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and yield maximization, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: A well-known antimicrobial agent with a similar thiazole-sulfamoyl structure.
Sulfadiazine: Another sulfonamide with antimicrobial properties.
Pyrazole-3-carboxamides: Compounds with similar structural features and biological activities.
Uniqueness
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which is not commonly found in similar compounds. This moiety may contribute to the compound’s enhanced stability and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c24-18(20-10-13-7-14(11-20)9-15(8-13)12-20)22-16-1-3-17(4-2-16)28(25,26)23-19-21-5-6-27-19/h1-6,13-15H,7-12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCNYVCUTWNVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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